7-クロロ-DL-トリプトファン

説明

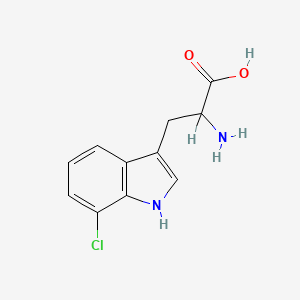

7-chloro-L-tryptophan is an L-tryptophan derivative having a chloro substituent at the 7-position. It is a L-tryptophan derivative, a 7-chlorotryptophan and a non-proteinogenic L-alpha-amino acid. It is an enantiomer of a 7-chloro-D-tryptophan. It is a tautomer of a 7-chloro-L-tryptophan zwitterion.

科学的研究の応用

Biosynthesis and Enzymatic Production

The biosynthesis of 7-chlorotryptophan is primarily facilitated by the enzyme tryptophan 7-halogenase. This enzyme catalyzes the chlorination of free tryptophan, marking the first step in the biosynthesis of several important natural products, including the antibiotic pyrrolnitrin and rebeccamycin . The chlorination process is highly regioselective, with the enzyme demonstrating a preference for the 7-position on the tryptophan molecule.

Table 1: Key Enzymes Involved in 7-Chlorotryptophan Production

| Enzyme Name | Source Organism | Reaction Type |

|---|---|---|

| Tryptophan 7-halogenase | Pseudomonas fluorescens | Chlorination of tryptophan |

| RebH | Streptomyces sp. | Two-component halogenation |

| PrnA | Pseudomonas syringae | Regioselective chlorination |

Recent advancements have demonstrated gram-scale production of 7-chlorotryptophan using cross-linked enzyme aggregates, showcasing its potential for industrial applications . The ability to engineer halogenases for improved efficiency and specificity opens avenues for biotechnological applications in producing halogenated compounds.

Therapeutic Applications

7-Chlorotryptophan has been investigated for its potential therapeutic benefits. Its structural similarity to tryptophan allows it to participate in various biochemical pathways, including serotonin synthesis. Research indicates that chlorinated derivatives may exhibit altered biological activities compared to their non-chlorinated counterparts, potentially enhancing their pharmacological profiles .

Case Study: Antimicrobial Properties

One notable study explored the antimicrobial properties of 7-chlorotryptophan as part of pyrrolnitrin biosynthesis. The compound demonstrated significant antibacterial activity against various pathogens, suggesting its utility as a lead compound in antibiotic development .

Environmental and Biochemical Implications

The role of chlorine in natural cycles has also been examined in relation to 7-chlorotryptophan. Chlorinated organic compounds are prevalent in various ecosystems and can influence microbial dynamics and nutrient cycling . Understanding these interactions is crucial for developing sustainable biotechnological processes that leverage microbial metabolism for environmental remediation.

Table 2: Environmental Impact of Chlorinated Compounds

| Compound | Source | Environmental Impact |

|---|---|---|

| 7-Chlorotryptophan | Microbial metabolism | Potential bioaccumulation |

| Pyrrolnitrin | Soil bacteria | Antifungal properties |

| Other chlorinated metabolites | Various organisms | Influence on microbial diversity |

作用機序

Target of Action

7-Chloro-DL-Tryptophan, also known as 7-Chlorotryptophan, primarily targets the enzymes involved in tryptophan metabolism . These enzymes play a crucial role in the conversion of tryptophan into various bioactive molecules .

Mode of Action

The compound interacts with its targets by undergoing a halogenation reaction, which is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Following this, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Biochemical Pathways

7-Chloro-DL-Tryptophan affects the tryptophan metabolism pathway . This pathway is complex and results in the production of many bioactive molecules that act in various organs through different action mechanisms . The compound’s interaction with the enzymes involved in tryptophan metabolism can influence these downstream effects .

Result of Action

Given its role in tryptophan metabolism, it may influence the production of bioactive molecules derived from tryptophan . These molecules can have various effects on physiological processes, including gastrointestinal functions, immunity, metabolism, and the nervous system .

生化学分析

Biochemical Properties

7-Chloro-DL-Tryptophan is involved in various biochemical reactions. It is produced through a combination of L-amino acid deaminase (L-AAD) and halogenase, which catalyze the conversion of an L-amino acid to halide and an α-keto acid . The optimal activity ratio of L-AAD and halogenase is set between 1:50 and 1:60 .

Cellular Effects

The effects of 7-Chloro-DL-Tryptophan on various types of cells and cellular processes are significant. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that 7-Chloro-DL-Tryptophan can improve blood pressure, blood glucose, and insulin levels .

Molecular Mechanism

The molecular mechanism of 7-Chloro-DL-Tryptophan involves its interactions with biomolecules and changes in gene expression. It is known to interact with multiple downstream enzymes, accessing unexplored regions of metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-DL-Tryptophan change over time. Within 6 hours, significant amounts of 7-Chloro-DL-Tryptophan and indole pyruvic acid (IPA) were synthesized in a selected mono-amino acid system . The product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Metabolic Pathways

7-Chloro-DL-Tryptophan is involved in the kynurenine pathway of tryptophan metabolism . This pathway is involved in inflammation, immune responses, and excitatory neurotransmission . The key regulatory enzymes in this pathway can be targeted for treating several diseases .

Transport and Distribution

It is known that it is produced in Escherichia coli from glucose

Subcellular Localization

It is known that it is produced in Escherichia coli from glucose

生物活性

7-Chlorotryptophan (7-Cl-Trp) is a halogenated derivative of the amino acid tryptophan, notable for its biological activity and significance in various biochemical pathways. This article delves into its biosynthesis, enzymatic mechanisms, pharmacological properties, and potential applications in medicinal chemistry.

Biosynthesis and Enzymatic Mechanism

7-Chlorotryptophan is primarily synthesized through the action of tryptophan 7-halogenase enzymes, such as PrnA and RebH. These enzymes catalyze the regioselective chlorination of tryptophan, a crucial step in the biosynthesis of various natural products, including the antibiotic rebeccamycin.

The enzymatic chlorination involves several key steps:

- Substrate Binding : Tryptophan binds to the enzyme's active site.

- Formation of Reactive Species : The cofactor flavin adenine dinucleotide (FAD) is reduced to FADH2, which then reacts with molecular oxygen to produce hypochlorous acid (HOCl).

- Chlorination Reaction : HOCl acts as the chlorinating agent, undergoing electrophilic substitution on the aromatic ring of tryptophan to form 7-chlorotryptophan.

The reaction proceeds through a two-step mechanism:

- Formation of an arenium ion intermediate.

- Deprotonation by a nearby glutamate residue, leading to the final product .

Kinetic Studies

Kinetic analysis has shown that purified RebH displays robust halogenating activity, generating 7-chlorotryptophan over at least 50 catalytic cycles. This indicates a high turnover rate and efficiency of the enzyme in producing this compound .

Structural Insights

X-ray crystallography studies have provided insights into the structure of tryptophan 7-halogenases. These studies reveal that specific residues within the enzyme's active site are critical for substrate recognition and regioselectivity during chlorination . The crystal structure of RebH with bound 7-chlorotryptophan has been instrumental in understanding how these enzymes facilitate selective halogenation.

Pharmacological Properties

7-Chlorotryptophan exhibits several pharmacological activities:

- Antitumor Activity : It is a precursor for rebeccamycin, known for its antitumor properties. The incorporation of chlorine into its structure enhances its biological activity compared to non-halogenated analogs .

- Neurotransmitter Precursor : As a derivative of tryptophan, it may influence serotonin synthesis pathways, potentially affecting mood regulation and neuropharmacology .

Potential Applications

The unique properties of 7-chlorotryptophan make it a valuable compound in various fields:

- Drug Development : Its role as an intermediate in synthesizing bioactive compounds positions it as a candidate for developing new pharmaceuticals.

- Biotechnology : Enzymatic processes utilizing tryptophan halogenases can be harnessed for producing halogenated compounds with desired biological activities.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C₁₁H₈ClN₃O₂ |

| Enzymatic Source | Tryptophan 7-halogenase (PrnA, RebH) |

| Biosynthetic Pathway | Rebeccamycin biosynthesis |

| Key Reaction Steps | Electrophilic substitution; formation of arenium ion |

| Pharmacological Activity | Antitumor; potential neurotransmitter effects |

特性

IUPAC Name |

2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-97-9 | |

| Record name | 7-Chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 7-chlorotryptophan and how is it involved in the biosynthesis of secondary metabolites?

A1: 7-chlorotryptophan is not a naturally occurring amino acid, but rather a halogenated derivative of tryptophan. It serves as a key intermediate in the biosynthesis of various bioactive secondary metabolites, including the antifungal agent pyrrolnitrin [** ]. The incorporation of the chlorine atom at the 7-position of the indole ring is often crucial for the biological activity of these compounds.

Q2: Which enzymes are involved in the production of 7-chlorotryptophan and how do their activities differ?

A2: 7-chlorotryptophan is produced through the enzymatic chlorination of L-tryptophan. This reaction is catalyzed by flavin-dependent halogenases, specifically two-component systems involving a flavin reductase (e.g., RebF) and a halogenase (e.g., RebH) . The reductase provides the reduced FADH2 required for the halogenase to activate chloride ions and subsequently halogenate the substrate. Variations in substrate specificity and regioselectivity exist among different halogenases. For example, while RebH primarily produces 7-chlorotryptophan, other halogenases like ThdN from Streptomyces albogriseolus exhibit a preference for 6-chlorotryptophan and can also utilize brominated tryptophan derivatives .

Q3: How does the presence of 7-chlorotryptophan affect the metabolic flux in organisms that produce it?

A3: In organisms engineered to produce 7-chlorotryptophan, its accumulation can create a metabolic bottleneck. For instance, in periwinkle plants expressing the RebH halogenase, high levels of 7-chlorotryptophan were observed . This accumulation is attributed to the low efficiency of tryptophan decarboxylase, a key enzyme in alkaloid biosynthesis, to utilize 7-chlorotryptophan as a substrate compared to its natural substrate, tryptophan.

Q4: What is the mechanism of action of flavin-dependent halogenases in producing 7-chlorotryptophan?

A4: Flavin-dependent halogenases utilize a multistep mechanism to chlorinate tryptophan . First, the flavin reductase reduces FAD to FADH2, which subsequently reacts with molecular oxygen to form a FAD(C4a)-OOH intermediate. This intermediate reacts with chloride ions to generate hypochlorous acid (HOCl), a powerful chlorinating agent. While initially believed to directly chlorinate tryptophan, evidence suggests the involvement of a long-lived chlorinating intermediate. This intermediate, proposed to be a lysine chloramine formed by the reaction of HOCl with an active site lysine residue (Lys79 in RebH), then regioselectively chlorinates tryptophan to yield 7-chlorotryptophan .

Q5: Can the substrate specificity of flavin-dependent halogenases be altered to produce other halogenated tryptophan derivatives?

A5: Yes, research has shown that modifying the active site of flavin-dependent halogenases can alter their substrate specificity. For instance, the RebH Y455W mutant exhibits a shift in substrate preference from tryptophan to tryptamine, leading to the production of halogenated tryptamine alkaloids in periwinkle plants . This highlights the potential for protein engineering to expand the repertoire of halogenated tryptophan derivatives accessible through enzymatic synthesis.

Q6: What are the potential applications of 7-chlorotryptophan in drug discovery and development?

A6: 7-chlorotryptophan holds promise as a building block for generating novel drug leads. Its presence as a precursor to various bioactive natural products suggests that it could be used to create libraries of structurally diverse compounds with potentially valuable pharmacological properties. Additionally, understanding the enzymatic pathways involved in its biosynthesis can inform the development of biocatalytic approaches for the sustainable production of pharmaceuticals and other fine chemicals .

Q7: Beyond pyrrolnitrin, what other secondary metabolites are derived from 7-chlorotryptophan?

A7: 7-chlorotryptophan is a precursor to various halogenated tryptamine alkaloids . These alkaloids exhibit a range of biological activities and include compounds like 12-chloro-19,20-dihydroakuammicine, identified in periwinkle plants engineered with the RebH Y455W mutant.

Q8: How is 7-chlorotryptophan metabolized by microorganisms?

A8: Certain Pseudomonas species, such as Pseudomonas pyrrocinia and Pseudomonas aureofaciens, can metabolize 7-chlorotryptophan through a pathway involving transamination, decarboxylation, and oxidation reactions . This pathway leads to the formation of various metabolites including indole-3-carboxylic acid, indole-3-acetic acid, and their respective chlorinated analogs.

Q9: What are the implications of 7-chlorotryptophan metabolism for the bioremediation of environmental pollutants?

A9: Understanding the microbial degradation pathways of 7-chlorotryptophan and its related compounds is crucial for developing bioremediation strategies. These strategies aim to utilize microorganisms to remove halogenated organic compounds, often considered environmental pollutants, from contaminated soil and water resources.

Q10: How can tryptophan decarboxylase be utilized for the production of novel tryptamine derivatives from halogenated tryptophans?

A10: Tryptophan decarboxylases, like BaTDC from Bacillus atrophaeus C89, exhibit broad substrate specificity and can catalyze the decarboxylation of various tryptophan derivatives, including halogenated tryptophans . This property allows for the enzymatic synthesis of novel tryptamine analogs, which are valuable building blocks for pharmaceutical research and drug development.

Q11: What analytical techniques are used to detect and quantify 7-chlorotryptophan and related metabolites?

A12: Various analytical techniques are employed to study 7-chlorotryptophan and related metabolites. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly used to separate and quantify these compounds in complex mixtures . Spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, are essential for structural characterization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。